2-[(2-chlorobenzyl)thio]acetamide
Description
2-[(2-Chlorobenzyl)thio]acetamide is a sulfur-containing acetamide derivative characterized by a thioether linkage connecting the 2-chlorobenzyl group to the acetamide backbone. Its molecular formula is C₉H₉ClN₂OS, with a molecular weight of 228.70 g/mol.
The 2-chlorobenzyl moiety is notable for its electron-withdrawing properties, which can influence electronic interactions in biological targets. This structural motif is shared with several bioactive compounds, including antitumor and antimicrobial agents .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNOS/c10-8-4-2-1-3-7(8)5-13-6-9(11)12/h1-4H,5-6H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZMVMFMTCPNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSCC(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Variations in Acetamide Derivatives
Key Observations :
- Heterocyclic Extensions: Compounds with fused heterocycles (e.g., quinazolinone in , triazinoindole in ) exhibit higher antitumor activity compared to simpler acetamides, likely due to increased planar surface area for intercalation or protein interaction.
- Thioether vs. Oxadiazole Linkages : The benzofuran-oxadiazole derivative in shows superior antimicrobial activity, suggesting that replacing the thioether with a rigid heterocyclic spacer may optimize target engagement.
Antitumor Activity Comparison
Table 2: Antitumor Activity of Selected Acetamide Derivatives
Findings :
- Chain Length Impact : Propanamide derivatives (e.g., compound 19 in ) exhibit lower GI₅₀ values than acetamides, indicating that elongation of the amide chain improves antitumor potency, possibly due to enhanced hydrophobic interactions.
- Substituent Positioning : The 4-chlorophenyl group in compound 7 contributes to a 47% growth inhibition (MGI%), outperforming the 4-fluorophenyl analogue (7% MGI%) , highlighting the importance of halogen electronegativity and placement.
Insights :
- Low Yields in Complex Derivatives : Pyrimidine-linked acetamides (e.g., compound 2f in ) show yields as low as 20%, likely due to steric hindrance during coupling reactions.
- High Purity in Triazinoindole Derivatives: Despite structural complexity, triazinoindole acetamides achieve 95% purity via optimized recrystallization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
